molecular formula C11H12N2O3 B171815 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid CAS No. 18749-30-9

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid

Cat. No. B171815
CAS RN: 18749-30-9
M. Wt: 220.22 g/mol
InChI Key: NXANGIZFHQQBCC-UHFFFAOYSA-N
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Description

“2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid” is also known as Tryptophan . It is an essential amino acid that is necessary for normal growth in infants and for nitrogen balance in adults . It is a precursor of indole alkaloids in plants . It is primarily used as a building block for protein synthesis .


Molecular Structure Analysis

The molecular formula of Tryptophan is C11H12N2O2 . The Isomeric SMILES representation is c1ccc2c(c1)c(c[nH]2)CC@@HO)N .

Scientific Research Applications

Biological Activity Studies

  • Schiff bases derived from this compound have shown significant antimicrobial activity. Different Schiff bases synthesized from Tryptophan and various aldehydes demonstrated remarkable antibacterial and antifungal properties, emphasizing their potential in addressing microbial infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Antifungal Applications

  • In a study on antifungal tripeptides, compounds related to 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid were analyzed for their chemical reactivity and bioactivity scores. This research contributes to the understanding of peptide reactivity and aids in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Corrosion Inhibition

  • Schiff bases of this compound have been effective as corrosion inhibitors. A study demonstrated their efficacy in protecting carbon steel in an acidic environment, providing insights into materials protection in corrosive conditions (Vikneshvaran & Velmathi, 2019).

Crystal Structure Analysis

  • The crystal structure of this compound has been determined, offering valuable data for pharmaceutical and food industries. Understanding its molecular geometry and interactions can enhance applications in these fields (Li, Liang, & Tai, 2009).

Corrosion Prevention in Stainless Steel

  • Schiff bases derived from this compound were studied for their inhibition efficiency on stainless steel corrosion. Their adsorption characteristics on stainless steel surfaces suggest potential applications in corrosion prevention (Vikneshvaran & Velmathi, 2017).

Drug Synthesis Intermediates

  • As a key intermediate in the synthesis of developmental drug candidates, this compound plays a crucial role. Its involvement in the synthesis of β-hydroxy-α-amino acids underlines its importance in pharmaceutical manufacturing (Goldberg et al., 2015).

Heavy Metal Ion Removal

  • Novel polymeric composites involving this compound have been investigated for their efficiency in removing mercuric ions, highlighting its application in environmental remediation (Balakrishnan & Radhakrishnan, 2020).

Mechanism of Action

Indole and its derivatives, including Tryptophan, maintain intestinal homeostasis and impact liver metabolism and the immune response . They do this by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Safety and Hazards

Safety concerns regarding the use of Tryptophan as a human dietary supplement have been raised because of its potential association with eosinophilia-myalgia syndrome (EMS) . EMS is a rare condition characterized by inflammation in various organs, including the muscles, skin, and lungs .

Future Directions

New research insights into indoles, including Tryptophan, will facilitate a better understanding of their druggability and application in intestinal and liver diseases . They show good therapeutic prospects, especially in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

properties

IUPAC Name

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXANGIZFHQQBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432537
Record name 6-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18749-30-9
Record name 6-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid
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Reactant of Route 5
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Reactant of Route 6
2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid

Q & A

Q1: What is the primary focus of the research paper "Resolution of the Optical Isomers of DL-Tryptophan, 5-Hydroxy-DL-tryptophan and 6-Hydroxy-DL-tryptophan by Paper and Thin-layer Chromatography"?

A1: The research paper focuses on developing and comparing methods to separate the optical isomers (enantiomers) of DL-Tryptophan, 5-Hydroxy-DL-tryptophan, and 6-Hydroxy-DL-tryptophan using paper and thin-layer chromatography []. The study aimed to find efficient ways to isolate the pure enantiomers of these compounds, which is crucial for various applications, including studying their individual biological activities.

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